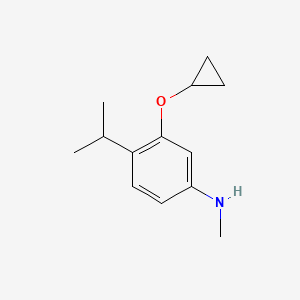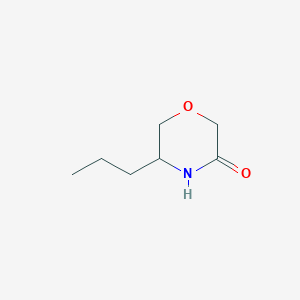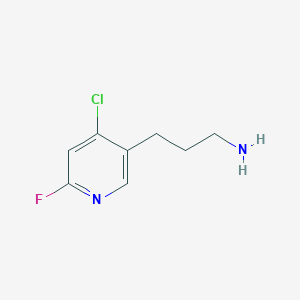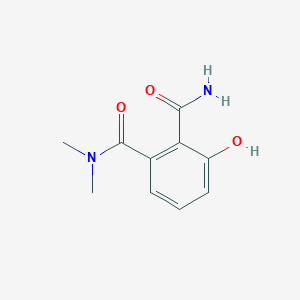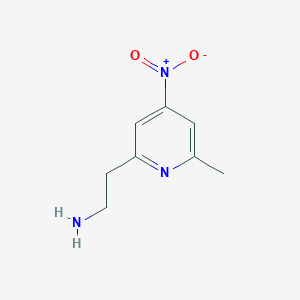
2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine: is an organic compound with the molecular formula C10H14BrN3 It is a pyrazine derivative that contains a bromine atom and a 3-methylpiperidin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine typically involves the bromination of 5-(3-methylpiperidin-1-yl)pyrazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Reduction Products: Reduction can result in the formation of partially or fully reduced pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine moiety.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
2-Chloro-5-(3-methylpiperidin-1-YL)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-5-(3-methylpiperidin-1-YL)pyrazine: Contains a fluorine atom instead of bromine.
2-Iodo-5-(3-methylpiperidin-1-YL)pyrazine: Contains an iodine atom instead of bromine.
Uniqueness: 2-Bromo-5-(3-methylpiperidin-1-YL)pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14BrN3 |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-bromo-5-(3-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-3-2-4-14(7-8)10-6-12-9(11)5-13-10/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
OPBZGAADUOEBFX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=CN=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


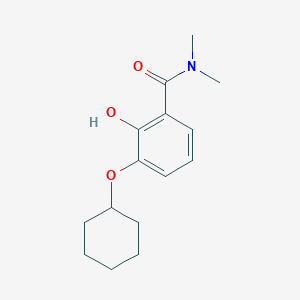
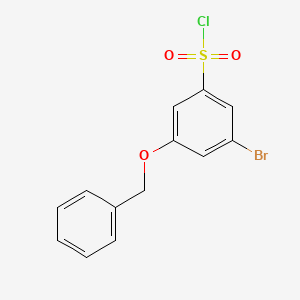
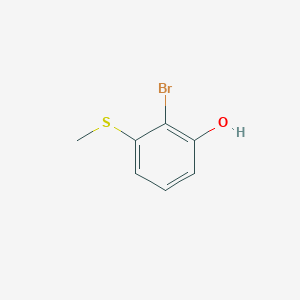
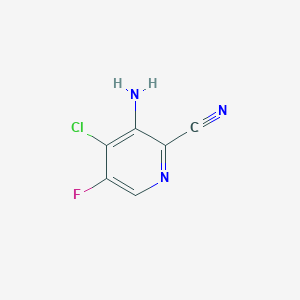

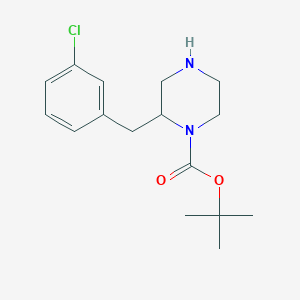
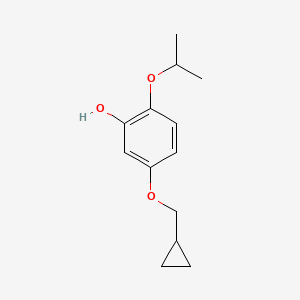
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
